3,7-Dihydroxy-2-methyl-4H-1-benzopyran-4-one
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Overview
Description
3,7-Dihydroxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. The chromone structure is characterized by a benzopyranone framework, which is a fusion of a benzene ring with a pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method includes the use of resorcinol and ethyl acetoacetate in the presence of a catalyst such as piperidine or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chromone structure into chromanones or chromanols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromone ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Chromanones and chromanols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3,7-Dihydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting cell proliferation.
Comparison with Similar Compounds
- Chroman-4-one
- Chromone
- Flavonoids such as quercetin and kaempferol .
This detailed overview provides a comprehensive understanding of 3,7-Dihydroxy-2-methyl-4H-chromen-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
76733-21-6 |
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Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3,7-dihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O4/c1-5-9(12)10(13)7-3-2-6(11)4-8(7)14-5/h2-4,11-12H,1H3 |
InChI Key |
KAKSISCQBZCYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)O |
Origin of Product |
United States |
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